Home > Products > Screening Compounds P67093 > Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate - 1696907-15-9

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Catalog Number: EVT-3245477
CAS Number: 1696907-15-9
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are structurally analogous to purines, naturally occurring nitrogenous bases found in DNA and RNA. [] The core structure consists of a pyrimidine ring fused to a pyrrole ring. []

4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is a bis-fluorinated analog of 2′-deoxytubercidin, exhibiting an anti glycosylic bond conformation and an N-type sugar pucker []. The crystal structure reveals a three-dimensional hydrogen-bond network contributing to its unique properties.
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, differentiating itself through the presence of fluorine atoms and the 2-deoxy-2-fluoro-beta-D-arabinofuranosyl substituent at the 7-position [].

N-[4-[(2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (Compound 4)

  • Compound Description: This classical 6-5 ring-fused analog was designed as a potential thymidylate synthase (TS) inhibitor and antitumor agent []. It displays potent inhibition of human TS with an IC50 of 54 nM, outperforming PDDF, ZD1694, and LY231514. Importantly, it is not a substrate for human FPGS, suggesting a different mechanism of action and potentially avoiding resistance issues associated with FPGS-dependent antifolates.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate share the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core structure. The differences lie in the substitution pattern on the pyrrolo[2,3-d]pyrimidine ring and the presence of the thiobenzoyl-l-glutamic acid moiety at the 5-position of Compound 4 [].

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (Compound 5)

  • Compound Description: Similar to Compound 4, this classical 6-5 ring-fused analog acts as a potent TS inhibitor and antitumor agent. It shows an IC50 value of 51 nM against human TS and is not a substrate for human FPGS [].
  • Relevance: This compound mirrors the structural features of Compound 4, with the distinction of a chlorine atom replacing fluorine in the benzoyl moiety. Like Compound 4, it shares the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, differing in the substituents on the pyrrolo[2,3-d]pyrimidine ring and the thiobenzoyl-l-glutamic acid moiety at the 5-position [].

3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid

  • Compound Description: This compound is a functionalized base derivative of the nucleoside antibiotic Tubercidin [].
  • Relevance: Both this compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate belong to the 4-amino-7H-pyrrolo[2,3-d]pyrimidine class. The structural variation arises from the presence of the propanoic acid substituent at the 7-position, in contrast to the ethyl carboxylate at the 5-position of the target compound [].

4-Amino-7-(β-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine (Ara-Tubercidin)

  • Compound Description: Ara-Tubercidin is an analog of Tubercidin, modified at the sugar moiety []. This compound and its 5'-phosphates are synthesized via phase-transfer glycosylation, highlighting the significance of this approach in nucleoside chemistry. Interestingly, its 5'-monophosphate resists deamination by AMP deaminase, contrasting the behavior of Ara-AMP.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate are structurally alike, sharing the 4-amino-pyrrolo[2,3-d]pyrimidine core. They differ in the substitution at the 7-position; Ara-Tubercidin possesses a β-D-arabinofuranosyl group, while the target compound has an ethyl carboxylate group at the 5-position [].

2-Amino-5-(3-chloropropyl)-4-chloro-7H- pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine)

  • Compound Description: This compound is a modified DNA base recognized by the DNA repair enzyme Methylguanine DNA-methyltransferase (MGMT) []. Its synthesis involves two distinct routes, highlighting the versatility in synthetic strategies for pyrrolo[2,3-d]pyrimidine derivatives.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate are structurally similar due to the presence of the 2-amino-pyrrolo[2,3-d]pyrimidine core. They are differentiated by the chlorine substitutions at the 4- and 5-positions and the 3-chloropropyl group at the 5-position in the bischlorinated deazaguanine [].

LY231514

  • Compound Description: LY231514 is a pyrrolo[2,3-d]pyrimidine-based antifolate currently in Phase II clinical trials, exhibiting potent inhibition against multiple folate-requiring enzymes including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [, ]. Its polyglutamated metabolites display significantly enhanced inhibitory potency compared to the monoglutamate form, highlighting the importance of polyglutamation for its cytotoxic activity.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate share the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core structure. The key difference lies in the substitution at the 5-position; LY231514 features an ethylbenzoyl-L-glutamic acid moiety, whereas the target compound has an ethyl carboxylate group [, ].

N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5- yl)ethyl]benzoyl]-L-glutamic acid (Compound 15)

  • Compound Description: This compound is a dideazatetrahydrofolate analog lacking a chiral center at C-6, demonstrating potential as an antitumor agent []. Studies indicate its primary target is thymidylate synthase, suggesting a mechanism distinct from traditional purine synthesis inhibitors.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate share the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core. They differ in the substituent at the 5-position. Compound 15 has a 2-(4-benzoyl-L-glutamyl)ethyl substituent, while the target compound possesses an ethyl carboxylate group [].

N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (Compound 4)

  • Compound Description: This compound, a classical analog, exhibits dual inhibitory activity against both human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with IC50 values of 90 nM and 420 nM, respectively []. Notably, it does not act as a substrate for human FPGS. Metabolite protection studies suggest that TS is its primary target.
  • Relevance: This compound shares the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, with variations in the 5- and 6-position substituents. Compound 4 has a 6-ethyl group and a 5-thiobenzoyl-L-glutamic acid moiety, while the target compound has an ethyl carboxylate at the 5-position [].

(+/-)-2-Amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1- cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones

  • Compound Description: This series of compounds represents new carbocyclic analogs of 7-deazaguanosine, with compounds 10a and 10b exhibiting selective inhibitory activity against HSV-1 and HSV-2 in cell culture []. Notably, compound 10a, when administered to HSV-2 infected mice, demonstrated increased survival rates and extended mean survival time.
  • Relevance: These compounds and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate belong to the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine class. They are structurally differentiated by the substituent at the 7-position, with these analogs featuring a cyclopentyl moiety mimicking the sugar moieties of various nucleosides, while the target compound has an ethyl carboxylate group at the 5-position [].

Acyclo-7-desazaguanosine

  • Compound Description: This compound is a structural analog of the antiviral drug acycloguanosine []. It is expected to be phosphorylated by thymidine kinases, potentially leading to antiviral activity, due to the similarity of its side chain to that of acycloguanosine.
  • Relevance: This compound shares the 4-amino-pyrrolo[2,3-d]pyrimidine core with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, but differs significantly in the 7-position substituent. Acyclo-7-desazaguanosine features a (2-hydroxyethoxy)methyl group at this position, while the target compound possesses an ethyl carboxylate at the 5-position [].

N-{4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-propyl]benzoyl}-L-glutamic acid (TNP-351)

  • Compound Description: TNP-351 is a potent antitumor agent []. Its structure serves as a template for designing new anticancer agents, with modifications often focusing on the bridge connecting the pyrrolo[2,3-d]pyrimidine moiety and the benzoyl-L-glutamic acid portion.
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate both belong to the 2,4-diamino-pyrrolo[2,3-d]pyrimidine class, a significant structural feature for their biological activities. They differ in the 5-position substituent. TNP-351 has a propylbenzoyl-L-glutamic acid moiety, while the target compound has an ethyl carboxylate at the 5-position [].

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylates

  • Compound Description: These compounds, analogs of pyrrolo[2,3-d]pyrimidines, are synthesized as part of a study exploring new heterocyclic systems with potential biological activity [].
  • Relevance: While structurally similar to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, these compounds belong to the thieno[2,3-d]pyrimidine class, replacing the pyrrole ring with a thiophene ring. The 2,4-diamino and 6-carboxylate substitutions are noteworthy structural features shared with certain derivatives of the target compound [].

2,4-Diaminopyrrolo[2,3-d]pyrimidine-6-carboxylates

  • Compound Description: These compounds are synthesized alongside their thieno[2,3-d]pyrimidine counterparts in the exploration of new heterocyclic systems with potential biological activities [].
  • Relevance: These compounds are closely related to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, belonging to the 2,4-diamino-pyrrolo[2,3-d]pyrimidine class. They are differentiated by the position of the carboxylate group. In these compounds, the carboxylate is located at the 6-position, while in the target compound it is at the 5-position [].

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound, characterized by X-ray crystallography, reveals specific conformational preferences and intermolecular interactions attributed to its unique structure [].
  • Relevance: Sharing the pyrrolo[2,3-d]pyrimidine scaffold with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, this compound differs in its substituents. Notably, it features a chlorine atom at the 5-position and a amino group at the 4-position, contrasting with the amino and ethyl carboxylate groups at the respective positions in the target compound [].

6-N-(4-Aryloxybut-2-yn-1-yl)-N-methyl(or ethyl)amino-1,3-dimethyluracils

  • Compound Description: These compounds are intermediates in the regioselective synthesis of pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the versatility of amine oxide rearrangement in accessing diverse heterocyclic structures [].
  • Relevance: These compounds act as precursors to the pyrrolo[2,3-d]pyrimidine scaffold found in Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The amine oxide rearrangement of these compounds results in the formation of the key pyrrolo[2,3-d]pyrimidine ring system, highlighting their role in synthetic pathways towards compounds like the target compound [].

N(ω)-Masked Ornithine Analogs of N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-g lutamic acid

  • Compound Description: This series of compounds explores modifications to the glutamic acid moiety of TNP-351, aiming to enhance its biological activity and overcome drug resistance []. These analogs demonstrate potent inhibition of DHFR and significant antiproliferative effects against Meth A and methotrexate-resistant CCRF-CEM cells, suggesting their potential as anticancer agents, particularly in overcoming drug resistance.
  • Relevance: These compounds are conceptually related to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate through their structural similarity to TNP-351. The shared 2,4-diamino-pyrrolo[2,3-d]pyrimidine core and variations in the side chain highlight a common strategy in medicinal chemistry, where modifications to a lead compound aim to optimize its properties. These analogs provide insights into the structure-activity relationships of pyrrolo[2,3-d]pyrimidine-based antifolates [].

4-Amino-6-aryl-7-oxo-7H-pyrrolo[2,3-d]pyrimidine 5-oxides

  • Compound Description: These compounds represent a new class of pyrrolo[2,3-d]pyrimidine derivatives, showcasing a novel synthetic route involving a palladium-catalyzed reaction and a subsequent cyclization [].
  • Relevance: Although structurally distinct from Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, these compounds share the 4-amino-pyrrolo[2,3-d]pyrimidine core structure. They highlight the diversity within the pyrrolo[2,3-d]pyrimidine family and the potential for discovering new analogs with distinct biological properties [].

4-Amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one

  • Compound Description: This compound and its derivatives are explored for their antiproliferative and antiviral activities []. The 3-halo-substituted derivatives exhibit significant cytotoxicity in L1210, H.Ep.2, and KB cells, highlighting the importance of the halogen substituent for enhancing potency.
  • Relevance: While structurally distinct from Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, this compound is related through its pyrrolo-fused pyrimidine core, highlighting the broader class of heterocyclic compounds with potential biological activity. The presence of the ribose sugar moiety further emphasizes the exploration of nucleoside analogs in drug discovery [].

2-Alkyl-4-amino-thieno[2,3-d]pyrimidines

  • Compound Description: This group of compounds, structural analogs of quinazolines, demonstrates promising anti-proliferative properties against breast cancer cell lines (MCF-7, MDA-MB-231) without exhibiting cytotoxicity or phototoxicity in BALB 3T3 cells []. Mechanistically, they appear to induce cell cycle arrest in the G2 stage for MDA-MB-231 and G1 arrest for the ER-positive MCF-7 cell line, indicating their potential as targeted anticancer agents.

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

  • Compound Description: This compound's crystal structure reveals detailed conformational features, including the chair conformation of the piperidine ring and the formation of water-mediated intermolecular hydrogen bonds [].
  • Relevance: This compound shares the pyrrolo[2,3-d]pyrimidine core structure with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate. The presence of various substituents, including the piperidine and oxetane rings, highlights the potential for structural modifications around the core scaffold while maintaining the essential structural features of the pyrrolo[2,3-d]pyrimidine moiety [].

5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is a unique O-glycoside synthesized via ribosidation using Wittenburg conditions, demonstrating a preference for O-glycosidic bond formation over N-glycosylation [].
  • Relevance: Though structurally distinct from Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, this compound underscores the importance of the pyrrolo[2,3-d]pyrimidine scaffold in nucleoside chemistry. The presence of the ribose sugar and the unusual O-glycosidic linkage highlights the structural diversity possible within this class of compounds [].

Ethyl 2-alkylthio-4-oxo-3,4-(and 1,4)-dihydropyrido[2,3-d]pyrimidine-5- and -6- carboxylate derivatives

  • Compound Description: These compounds, synthesized from pyrido[2,3-d]pyrimidine precursors, were investigated for their pharmacological properties [].

N-Methyl-1- {trans-4- [methyl (7H-pyrrolo [2,3-d] pyrimidin-4-yl) amino] cyclohexyl} methanesulfonamide

  • Compound Description: This compound is a potent agent for treating allergic reactions, dermatitis, eczema, and pruritus in mammals [].
  • Relevance: This compound and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate both belong to the 7H-pyrrolo[2,3-d]pyrimidine class of compounds. Although their structures differ in the substituents attached to the core scaffold, their shared core highlights the pharmaceutical relevance of this chemical class [].

2-Amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines

  • Compound Description: These compounds, encompassing both classical and nonclassical analogs, were developed as potential inhibitors of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and as antitumor and antiopportunistic infection agents [].
  • Relevance: These compounds are closely related to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate as they share the core 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine structure. They exemplify the exploration of diverse substitutions at the 5-position to optimize biological activity against various targets, including those relevant for cancer and opportunistic infections [].

Ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives

  • Compound Description: These thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity []. Some derivatives, particularly those with an n-butyl substituent at position 3, exhibited high inhibitory activity against Candida albicans fungi growth.
  • Relevance: While structurally distinct from Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, these compounds highlight the exploration of similar heterocyclic scaffolds in medicinal chemistry. Replacing the pyrrole ring with a thiophene ring and introducing various substituents allows for investigating the impact of structural modifications on biological activity, in this case, antimicrobial properties [].

4,7-Diihydro-4-imino-5-phenylpyrrolo[2,3-d][1,3]thiazine-2(1H)-thione

  • Compound Description: This compound serves as a versatile intermediate in the synthesis of various 4-iminopyrrolo[2,3-d]pyrimidines and related compounds [].
  • Relevance: This compound, although not a pyrrolo[2,3-d]pyrimidine itself, serves as a crucial precursor to various 4-iminopyrrolo[2,3-d]pyrimidines. This connection highlights the synthetic relationship between different heterocyclic systems and how modifications to one can lead to the formation of another, potentially with valuable biological properties. Understanding these synthetic pathways can provide insights into designing and accessing a wider range of pyrrolo[2,3-d]pyrimidine analogs like Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate [].

Ethyl 5-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates

  • Compound Description: These compounds are key intermediates in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives. Their synthesis involves protecting the amino group in ethyl N-(6-substituted 5-cyano-2-methylthiopyrimidin-4-yl)glycinates, followed by cyclization [].
  • Relevance: These compounds are structurally similar to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, sharing the pyrrolo[2,3-d]pyrimidine core and the ethyl carboxylate group. The key difference lies in the position of the amino group, which is at position 5 in these compounds compared to position 4 in the target compound. Despite this difference, the close structural similarity highlights the importance of these compounds as synthetic intermediates for accessing a range of pyrrolo[2,3-d]pyrimidine derivatives [].

Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate

  • Compound Description: This compound serves as a precursor to various pyridazino-fused heterocycles, showcasing the versatility of pyrrolo[2,3-c]pyridazines as building blocks in organic synthesis [].
  • Relevance: While not a direct analog of Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, this compound underscores the broader exploration of fused pyrimidine derivatives. The presence of the pyrrole ring and the carboxylate ethyl ester group highlights the structural similarities between these classes of compounds, emphasizing the diversity and synthetic potential within this family of heterocycles [].

N-{2-amino-4-substituted [(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids

  • Compound Description: These compounds represent a series of pyrrolo[2,3-d]pyrimidine-based folate antagonists designed as potential antineoplastic agents [].
  • Relevance: These compounds are structurally analogous to both Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and LY231514. They share the 2-amino-pyrrolo[2,3-d]pyrimidine core and a substituted ethylbenzoyl-L-glutamic acid moiety at the 5-position, highlighting the exploration of different substituents to modulate their antitumor activity [].

1,8-Naphthyridine derivatives

  • Compound Description: These compounds, synthesized from pyrido[2,3-d]pyrimidine, represent an interesting case of ring transformation, expanding the scope of accessible heterocyclic scaffolds from a common precursor [].
  • Relevance: While not direct analogs of Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, the synthesis of 1,8-naphthyridines from pyrido[2,3-d]pyrimidine underscores the interconnectedness of different heterocyclic systems. Understanding the reactivity and potential transformations of related scaffolds can inspire new synthetic strategies and expand the chemical space for discovering novel pyrrolo[2,3-d]pyrimidine analogs [].

2-Amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine antifolates

  • Compound Description: These compounds were designed as thymidylate synthase (TS) inhibitors and antitumor agents, investigating both classical and nonclassical structures []. The study highlights the importance of the substituents on the pyrrolo[2,3-d]pyrimidine ring, particularly at the 5-position, for their activity and interaction with target enzymes like TS and FPGS.
  • Relevance: These compounds share the 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine core with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, differing in their substituents, particularly at the 5-position. This study highlights the significance of exploring diverse substituents on this core scaffold to fine-tune the biological activity and target selectivity of pyrrolo[2,3-d]pyrimidine-based compounds [].

5-Hydroxypyrrolo[2,3-d] pyrimidines

  • Compound Description: These compounds represent an early exploration of the pyrrolo[2,3-d]pyrimidine scaffold, focusing on the synthesis and reactivity of the 5-hydroxy derivatives [].
  • Relevance: Although not directly analogous to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, these compounds highlight the fundamental importance of the pyrrolo[2,3-d]pyrimidine core structure in medicinal chemistry. Exploring the synthesis and properties of various derivatives laid the foundation for further development and diversification of this class of compounds [].

5-Aminopyrrolo[2,3-d] pyrimidine-6-carbonitrile and related compounds

  • Compound Description: These compounds represent an early exploration of the pyrrolo[2,3-d]pyrimidine scaffold, focusing on the synthesis and reactivity of 5-amino derivatives. The study also led to the discovery of a new ring system, 4-amino-5-methyl-7-phenyl-5H-pyrrolo[2,3-d:4,5-d′]-dipyrimidine [].
  • Relevance: This research, though not directly focused on Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, highlights the fundamental importance of the pyrrolo[2,3-d]pyrimidine core structure and the exploration of its chemical space for potentially valuable compounds. The study's emphasis on 5-amino derivatives and the discovery of new ring systems exemplify the continuous exploration and expansion of this chemical class [].

Ethyl 5-arylpyridopyrimidine-6-carboxylates, 8-arylxanthines, and 6-aryllumazines

  • Compound Description: These compounds, belonging to different heterocyclic classes (pyridopyrimidines, xanthines, and lumazines), were synthesized and evaluated for their anticancer activity against the lung cancer A549 cell line [].
  • Relevance: While structurally diverse, these compounds and Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate share a common theme: exploring heterocyclic scaffolds with potential medicinal applications, particularly as anticancer agents. Although their structures differ significantly, the shared focus on heterocyclic compounds with biological activity emphasizes the importance of exploring diverse chemical spaces in drug discovery [].

2-Deoxy-β-D-ribofuranosides Related to 2′-Deoxy-7-carbaguanosine

  • Compound Description: These compounds are synthesized using phase-transfer glycosylation, highlighting the effectiveness of this method for creating stereospecific glycosidic bonds in nucleoside synthesis. The study focuses on overcoming challenges associated with traditional liquid-liquid phase-transfer conditions, leading to the development of a solid-liquid phase-transfer method that significantly improves the yield and stereoselectivity of the glycosylation reaction [].
  • Relevance: These compounds share the pyrrolo[2,3-d]pyrimidine core with Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and are particularly relevant as they are 2′-deoxyribonucleosides. This structural similarity and the study's focus on optimizing the glycosylation reaction for this class of compounds provide valuable insights into the synthesis of nucleoside analogs with potential therapeutic applications [].

6-tert-Butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

  • Compound Description: These compounds represent a series of thieno[2,3-c]pyridine derivatives synthesized and characterized using various spectroscopic techniques, including FTIR, 1H and 13C NMR. The study also includes X-ray crystallographic analysis of one derivative to understand its crystal and molecular structure, revealing the presence of intramolecular hydrogen bonds that contribute to its stability [].
  • Relevance: Although not directly related to Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, these compounds highlight the broader exploration of heterocyclic scaffolds containing sulfur and nitrogen atoms, similar to the pyrrolo[2,3-d]pyrimidine system. The study's emphasis on structural characterization and the identification of intramolecular interactions provide valuable insights into the structure-property relationships of related heterocyclic compounds [].

Ethyl 4-chloro- or 4-(alkoxycarbonylmethyl)amino(thio)-5-amino-2-methylthiothieno[2,3-d]- and pyrrolo[2,3-d]pyrimidine-6-carboxylates

  • Compound Description: These compounds are key intermediates in the synthesis of novel thieno- and pyrrolo[2,3-d]pyrimidines peri-fused with pyrimidine, 1,4-diazepine, and 1,4-thiazepine rings. The study highlights the versatility of these intermediates in accessing a diverse range of tricyclic heterocyclic systems with potential biological activities [].
Overview

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a pyrrolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified as a heterocyclic organic compound, specifically belonging to the class of pyrrolo[2,3-d]pyrimidines, which are known for their diverse pharmacological properties. The structure of ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate includes an amino group and a carboxylate moiety, which contribute to its reactivity and biological interactions.

Synthesis Analysis

The synthesis of ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate typically involves several steps, utilizing various starting materials and reagents. One common method includes the reaction of ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol with ethyl chloroacetate under basic conditions. The reaction can be conducted in ethanol at reflux temperatures to facilitate the formation of the desired ester product.

Technical details regarding the synthesis may include:

  • Starting Materials: Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol and ethyl chloroacetate.
  • Reagents: Base (such as sodium ethoxide) to promote nucleophilic substitution.
  • Conditions: Reflux in ethanol for several hours, followed by cooling and purification through recrystallization or chromatography.
Molecular Structure Analysis

The molecular structure of ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be described using its chemical formula C10H10N4O2C_{10}H_{10}N_4O_2. The compound features a pyrrolopyrimidine core with an ethyl ester group at the carboxylic acid position and an amino group at the 4-position.

Key structural data include:

  • Molecular Weight: Approximately 218.21 g/mol.
  • Functional Groups: Amino group (-NH2), carboxylate (-COOEt), and heterocyclic ring.

The three-dimensional conformation of the molecule can be analyzed using computational chemistry methods or X-ray crystallography if available.

Chemical Reactions Analysis

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can participate in various chemical reactions due to its functional groups. For instance:

  1. Acid-Base Reactions: The amino group can act as a base, allowing it to engage in protonation reactions.
  2. Nucleophilic Substitution: The ethyl ester can undergo hydrolysis to yield the corresponding acid or react with different nucleophiles to form new derivatives.
  3. Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or Schiff bases.

These reactions are essential for modifying the compound to enhance its biological activity or develop new derivatives with improved properties.

Mechanism of Action

The mechanism of action for ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is primarily related to its role as a kinase inhibitor. Studies have shown that compounds within this class can inhibit various kinases involved in signaling pathways such as the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin pathway.

Data suggest that:

  • Target Kinases: Protein kinase B (PKB) is a notable target for inhibition.
  • Biological Impact: Inhibition of these kinases can lead to reduced cell proliferation and survival in certain cancer cell lines.

The specific interactions at the molecular level often involve hydrogen bonding and hydrophobic interactions between the compound and the active site of the kinase.

Physical and Chemical Properties Analysis

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents like ethanol and water due to the presence of polar functional groups.
  • Melting Point: The melting point may vary but is typically around 242 °C based on similar compounds.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Analytical methods such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy are often employed to assess purity and structural integrity.

Applications

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate has potential applications in medicinal chemistry due to its biological activities:

  1. Drug Development: As a lead compound for designing new kinase inhibitors targeting cancer therapy.
  2. Research Tool: Used in biochemical assays to study signaling pathways involved in cell growth and apoptosis.
  3. Synthetic Intermediate: Serves as a precursor for synthesizing more complex heterocyclic compounds with diverse pharmacological profiles.

Properties

CAS Number

1696907-15-9

Product Name

Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

IUPAC Name

ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Molecular Formula

C9H10N4O2

Molecular Weight

206.20

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H3,10,11,12,13)

InChI Key

YRKROIRANZPIQT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=NC=NC(=C12)N

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NC(=C12)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.